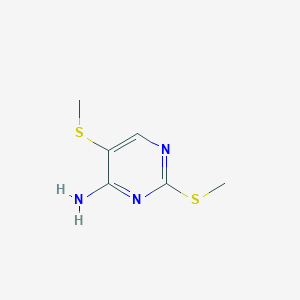

2,5-Bis(methylsulfanyl)pyrimidin-4-amine

Description

Significance of the Pyrimidine (B1678525) Nucleus in Organic and Heterocyclic Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and heterocyclic chemistry. Its significance stems from its prevalence in fundamental biological molecules and its versatile role as a scaffold in synthetic chemistry. Pyrimidines are integral components of nucleic acids, with cytosine, thymine, and uracil being the essential pyrimidine bases in DNA and RNA. These molecules are fundamental to genetic coding, replication, and cellular function.

Beyond genetics, the pyrimidine ring is present in various natural products, including thiamine (vitamin B1) and numerous alkaloids. This biological ubiquity has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Synthetic pyrimidine derivatives have been developed that exhibit a vast spectrum of pharmacological activities. Their structural resemblance to natural nucleobases allows them to interact with biological targets like enzymes and receptors, leading to therapeutic effects. The versatility of the pyrimidine ring allows for substitution at its carbon and nitrogen atoms, enabling chemists to modulate the molecule's physicochemical properties and biological activity.

Overview of Aminopyrimidine Derivatives in Academic Research

Among the vast landscape of pyrimidine derivatives, aminopyrimidines represent a particularly crucial class of heterocycles that have garnered significant attention in academic and industrial research. The presence of an amino group on the pyrimidine ring enhances the molecule's pharmacological properties and provides a reactive handle for further synthetic transformations. Aminopyrimidines are recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

In synthetic chemistry, aminopyrimidines are valuable starting materials for the construction of more complex fused heterocyclic systems, such as purines, pteridines, and pyrimidopyrimidines. The most common synthetic approach to aminopyrimidines involves the cyclocondensation of a three-carbon precursor with a guanidine (B92328) derivative. mdpi.com This method's flexibility allows for the preparation of a wide array of substituted aminopyrimidines. The amino group's position on the pyrimidine ring significantly influences the compound's chemical reactivity and biological function, making the exploration of different substitution patterns a key area of research.

Contextualization of 2,5-Bis(methylsulfanyl)pyrimidin-4-amine within Substituted Pyrimidine Chemistry

The compound this compound is a polysubstituted pyrimidine derivative featuring an amine group at position 4 and two methylsulfanyl (–SCH₃) groups at positions 2 and 5. While extensive research exists for various substituted aminopyrimidines, a detailed scientific investigation specifically focused on this compound is notably absent in current literature. Consequently, its synthesis, chemical properties, and biological activities have not been formally reported.

However, its structure can be contextualized within the broader study of substituted pyrimidines. The synthesis of 2,5-disubstituted pyrimidines can be achieved through various protocols, including one-pot processes from nitriles. nih.gov The introduction of methylsulfanyl (also known as methylthio) groups onto the pyrimidine ring is a common strategy in medicinal chemistry. For instance, compounds like 2-(methylthio)pyrimidin-4-amine (B1266897) are known chemical entities. nih.govuni.lu The sulfur atom in the methylsulfanyl group can engage in hydrogen bonding and other non-covalent interactions, potentially influencing the molecule's binding affinity to biological targets.

| Compound Class | Substitution Pattern | Reported Research Area/Activity |

| 4-Aminopyrimidines | Varied substituents at C2, C5, C6 | Key intermediates in vitamin B1 synthesis. epo.org |

| 2-Aminopyrimidines | Varied substituents at C4, C5, C6 | Anticancer, antimicrobial, anti-inflammatory. |

| (Methylsulfanyl)pyrimidines | Methylsulfanyl group at C2 or C4 | Precursors for further functionalization; kinase inhibitors. nih.gov |

| Fused Pyrimidines (e.g., Thienopyrimidines) | Fused ring at C4-C5 | Potent inhibitors of receptor tyrosine kinases. nih.gov |

| Pyrimido[4,5-d]pyrimidines | Fused pyrimidine ring | Antiviral and anticancer agents. mdpi.com |

Research Gaps and Future Directions in Pyrimidine Derivative Studies

Despite decades of intensive research, the chemical space of pyrimidine derivatives is far from fully explored. Significant research gaps remain, offering fertile ground for future investigations. One major gap is the lack of systematic exploration of polysubstituted pyrimidines with diverse functional groups. The specific compound this compound is a prime example of a structurally plausible molecule for which no dedicated research has been published. Its synthesis and properties remain uncharacterized, representing a clear gap in the current knowledge base.

Future research in pyrimidine chemistry is expected to advance in several key directions:

Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective methods for synthesizing complex pyrimidine derivatives is crucial. This includes greener approaches and catalyst-driven protocols to expand the accessible chemical diversity. nih.gov

Exploration of Uncharted Substitution Patterns: A systematic investigation into less common substitution patterns, such as that found in this compound, could uncover novel chemical properties and biological activities.

Computational and AI-Driven Drug Design: The integration of artificial intelligence, machine learning, and computational modeling will accelerate the discovery and optimization of new pyrimidine-based therapeutic agents. nih.gov These tools can predict the properties of unexplored compounds and guide synthetic efforts toward molecules with the highest potential.

New Biological Targets: As our understanding of disease biology grows, new molecular targets are continually being identified. Future research will involve designing and synthesizing novel pyrimidine derivatives to modulate these new targets, potentially leading to treatments for a wider range of diseases. nih.gov

The continued interdisciplinary collaboration between synthetic chemists, computational scientists, and biologists will be essential to unlock the full potential of the pyrimidine scaffold in science and medicine.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6623-79-6 |

|---|---|

Molecular Formula |

C6H9N3S2 |

Molecular Weight |

187.3 g/mol |

IUPAC Name |

2,5-bis(methylsulfanyl)pyrimidin-4-amine |

InChI |

InChI=1S/C6H9N3S2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9) |

InChI Key |

LRKYERSXVLLJEF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CN=C(N=C1N)SC |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Bis Methylsulfanyl Pyrimidin 4 Amine and Analogous Structures

Strategic Approaches to Pyrimidine (B1678525) Ring Construction

The de novo synthesis of the pyrimidine ring offers a flexible approach to introduce desired substituents at various positions. This is often achieved through cyclocondensation reactions where acyclic fragments are brought together to form the heterocyclic core.

Cyclocondensation Reactions Utilizing Bis(methylsulfanyl) Precursors

A key strategy involves using precursors already containing the bis(methylsulfanyl) moiety, which then participate in a ring-closing reaction to form the pyrimidine.

One of the most effective precursors for this type of synthesis is 2-[bis(methylthio)methylene]malononitrile, also known as 1,1-dicyano-2,2-bis(methylthio)ethene. sigmaaldrich.com This compound serves as a versatile three-carbon synthon. The presence of two electron-withdrawing nitrile groups activates the central carbon atom, making it susceptible to nucleophilic attack. The two methylsulfanyl groups are excellent leaving groups, facilitating the subsequent cyclization.

The reaction typically proceeds by treating 2-[bis(methylthio)methylene]malononitrile with a suitable amidine. In this reaction, the amidine provides the N-C-N fragment necessary to complete the pyrimidine ring. The reaction of 2-[bis(methylthio)methylene]malononitrile with amidines can be catalyzed by a base, such as piperidine (B6355638) in a solvent like DMF, to yield polysubstituted pyrimidines. mdpi.com The reaction mechanism involves an initial amination followed by a cyclization step. mdpi.com

Table 1: Examples of Pyrimidine Synthesis from Bis(methylsulfanyl) Precursors

| Precursor | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 2-[Bis(methylthio)methylene]malononitrile | Benzamidine | Piperidine, DMF | 2-Phenyl-5-benzylpyrimidine-4,6-diamine | Good | mdpi.com |

| 2-[Bis(methylthio)methylene]malononitrile | Acetamidine | Base | 2-Methyl-4-amino-5-cyanopyrimidine derivative | - | google.com |

| 6-Hydroxycoumaran-3-one | Carbon disulfide, then Dimethyl sulfate (B86663) | NaOH, DMSO | 6-Methoxy-2-bis(methylthio)methylenecoumaran-3-one | Good | clockss.org |

Amidine derivatives are fundamental building blocks in pyrimidine synthesis, acting as the N1-C2-N3 component of the ring. mdpi.comorganic-chemistry.org A variety of amidines, such as formamidine, acetamidine, and benzamidine, can be condensed with β-dicarbonyl compounds or their equivalents to construct the pyrimidine scaffold. mdpi.comgoogle.comrsc.org For the synthesis of 2,5-bis(methylsulfanyl)pyrimidin-4-amine, a suitable three-carbon precursor bearing the required sulfur and nitrile functionalities is necessary.

For instance, the reaction between S-methylisothiourea salts and benzylidenemalononitriles results in the formation of 4-amino-2-(methylthio)-5-cyano-6-phenylpyrimidines. researchgate.net This highlights a common pathway where a ketene (B1206846) N,S-acetal or a related structure cyclizes with an amidine or guanidine (B92328) derivative. While this example yields a single methylthio group at the C2 position, it illustrates the core principle of using amidine derivatives for ring formation. The specific synthesis of the target compound would necessitate a precursor incorporating both the C5-methylsulfanyl group and a reactive moiety at the C4 and C6 positions to cyclize with an amidine.

Functionalization of Pre-formed Pyrimidine Scaffolds

An alternative and widely used approach involves starting with a pre-existing pyrimidine ring and introducing the desired functional groups in a stepwise manner. This strategy is particularly useful when the required pyrimidine core is readily available.

Introduction of Methylsulfanyl Groups onto the Pyrimidine Ring

The introduction of methylsulfanyl (or methylthio) groups onto a pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. This requires a pyrimidine ring substituted with good leaving groups, such as halogens (e.g., chlorine), at the desired positions.

A common method involves reacting a dichloropyrimidine with sodium thiomethoxide (NaSMe). For example, reacting 2,4-dichloropyrimidines with nucleophiles can lead to substitution at the C4 position. acs.org The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine has been achieved starting from diethyl malonate, which undergoes nitration, cyclization with thiourea (B124793), methylation with dimethyl sulfate, and finally chlorination with phosphorus oxychloride. google.com This multi-step process generates a highly functionalized pyrimidine ready for further modification. Similarly, 2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be methylated with iodomethane (B122720) to produce 2-(methylthio)pyrimidin-4-ol.

Amination Strategies at the C-4 Position of Pyrimidine Core

The final step in synthesizing the target compound via this route is the introduction of the amino group at the C-4 position. This is almost universally accomplished via an SNAr reaction, where a halogen at the C-4 position is displaced by an amine nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this type of substitution. acs.org

The reaction of 4-chloropyrimidines with various amines is a frequently employed transformation in medicinal chemistry. nih.govresearchgate.net For instance, the amination of 6-aryl-2,4-dichloropyrimidine can be achieved with high regioselectivity for the C4-position using aliphatic secondary amines or anilines. acs.org While some reactions are catalyzed by palladium complexes, others, particularly with aromatic amines, can proceed without a catalyst. acs.org The use of water as a solvent under acidic conditions has also been shown to promote the amination of fused pyrimidines like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov A general method for the direct amination of a precursor like 4-chloro-2,5-bis(methylsulfanyl)pyrimidine (B14012936) would involve treatment with ammonia (B1221849) or a protected ammonia equivalent to yield the final product, this compound.

Table 2: Key Reactions in Pyrimidine Functionalization

| Starting Material | Reagent(s) | Reaction Type | Product Feature | Ref. |

|---|---|---|---|---|

| 4,6-dihydroxypyrimidine | POCl3 | Chlorination | 4,6-dichloropyrimidine | researchgate.net |

| 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Iodomethane, NaOH | S-Methylation | 2-(Methylthio)pyrimidin-4-ol | |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines, LiHMDS, Pd catalyst | C4-Selective Amination | 4-Amino-6-aryl-2-chloropyrimidine | acs.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778), HCl | Amination | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |

Targeted Synthesis of this compound

A common and powerful method for constructing the 2-amino-4-pyrimidinone ring system involves the condensation of a β-ketoester equivalent with guanidine. rsc.org For the target compound, a potential route could begin with a highly functionalized three-carbon component.

A hypothetical, yet chemically sound, synthetic pathway could involve:

Formation of a Ketene Dithioacetal: Reaction of a reactive methylene (B1212753) compound like malononitrile (B47326) with carbon disulfide in the presence of a base, followed by dimethylation with a reagent like methyl iodide, would yield 2-(bis(methylthio)methylene)malononitrile.

Ring Closure: Cyclocondensation of this intermediate with a guanidinylating agent, such as guanidine hydrochloride, in the presence of a base like sodium ethoxide, would form the pyrimidine ring. This would theoretically yield 2,5-Bis(methylsulfanyl)pyrimidin-4,6-diamine.

Selective Deamination/Modification: Subsequent selective removal of the 6-amino group would be required to arrive at the final product, a step that can be complex.

An alternative and more common strategy involves the sequential substitution of a pre-functionalized pyrimidine, such as 2,4,6-trichloropyrimidine. nih.gov A route could be envisioned starting with 2,4-dichloro-5-bromopyrimidine:

Sequential Nucleophilic Substitution: Stepwise reaction with sodium thiomethoxide (NaSMe) to replace the chloro groups at the C2 and C4 positions. This would be followed by amination, likely with ammonia, to displace one of the newly introduced methylsulfanyl groups or a remaining chloro group to install the C4-amine. nih.gov The C5-bromo substituent could then be converted to a methylsulfanyl group via nucleophilic substitution or a metal-catalyzed coupling reaction.

Optimization of such multi-step syntheses involves careful selection of solvents, temperature, and catalysts to control selectivity and maximize yield at each step. researchgate.net

Regioselectivity: The control of substituent placement is critical in pyrimidine synthesis. During nucleophilic aromatic substitution (SNAr) on polysubstituted pyrimidines, the position of attack is governed by the electronic nature of the ring, the substituents, and the nucleophile.

General Reactivity Order: For pyrimidine halides, the general order of reactivity for SNAr is C4(6) > C2 >> C5. acs.org This preference is attributed to the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate. Attack at C4 or C6 allows for the delocalization of the negative charge onto one of the ring nitrogens, forming a more stable para-quinoid-like intermediate. acs.orgstackexchange.com

Substituent Effects: The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to other substituents on the ring. wuxiapptec.com While C4 substitution is generally favored, an electron-donating group at the C6 position can reverse this preference, leading to selective C2 substitution. wuxiapptec.com Conversely, an electron-withdrawing group at C5 enhances the typical selectivity for C4 attack. researchgate.netnih.gov

Nucleophile Effects: A significant exception to the general C4 selectivity is observed with tertiary amine nucleophiles, which exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group. researchgate.netnih.gov The choice between neutral and anionic nucleophiles can also dictate the reaction site when different leaving groups are present. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines react with a weak base to displace the C4-chloride, whereas deprotonated anilines displace the C2-sulfonyl group. thieme-connect.comresearchgate.net

Stereoselectivity: The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Green Chemistry Principles Applied to Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents and toxic reagents. tandfonline.com In recent years, significant efforts have been directed towards developing more environmentally benign and sustainable synthetic protocols. benthamdirect.com These green chemistry approaches aim to increase efficiency, reduce waste, and minimize environmental impact. eurekaselect.comresearchgate.netpowertechjournal.com

Key green strategies in pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique often leads to dramatically reduced reaction times, higher product yields, and cleaner reactions compared to conventional heating. rsc.orgresearchgate.netnanobioletters.com

Multicomponent Reactions (MCRs): By combining three or more reactants in a single pot, MCRs enhance efficiency and atom economy, reducing the number of synthetic steps and purification processes. benthamdirect.comresearchgate.net

Solvent-Free and Catalyst-Free Conditions: Conducting reactions without a solvent, or "grindstone chemistry," minimizes volatile organic compound (VOC) emissions and simplifies product workup. researchgate.netnih.gov Some reactions can proceed efficiently without any catalyst, further improving their green profile. rsc.org

Aqueous Media: Using water as a solvent is a highly effective green approach, as it is non-toxic, inexpensive, and environmentally safe. researchgate.net

Alternative Energy Sources: Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions and increase yields. powertechjournal.com

Scalable Synthetic Routes for Laboratory and Research Purposes

While many synthetic methods are suitable for small-scale laboratory work, routes intended for larger-scale or industrial application must be robust, cost-effective, and operationally simple. thieme-connect.com Strategies for scalable synthesis often prioritize avoiding chromatographic purifications, using inexpensive and stable reagents, and employing one-pot procedures.

A notable example is the Lewis acid-catalyzed synthesis of 4-aminopyrimidines. thieme-connect.comfigshare.com This approach offers a scalable route that avoids carcinogenic chemicals. figshare.com The process involves the condensation of sodium cyanoenolates with amidine hydrochloride salts. While the reaction can proceed without a catalyst, the addition of a Lewis acid like ZnCl₂ significantly improves the yield. thieme-connect.com Though other catalysts like CuCl gave slightly better yields, ZnCl₂ was chosen for its economic advantages, a key consideration for scalability. thieme-connect.com The solvent choice was also critical; polar solvents led to decomposition, while others created thick slurries that complicated processing. thieme-connect.com This highlights the practical challenges that must be overcome when transitioning a synthesis from the bench to a larger scale. Another example of a process designed for scale involves the amination of a 2-methyl-4-amino-5-alkoxymethylpyrimidine using high-pressure ammonia in an autoclave with an Al₂O₃ catalyst. google.com

Derivatization Strategies for this compound

The functional groups on the this compound scaffold, particularly the two methylsulfanyl groups, provide handles for further chemical modification to generate analogs.

The methylsulfanyl (-SMe) group, and especially its oxidized form, the methylsulfonyl (-SO₂Me) group, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions on the electron-deficient pyrimidine ring. nih.gov This allows for the introduction of a variety of other functional groups.

The reactivity of a leaving group at a specific position is highly dependent on the electronic environment. The C2 and C4 positions of the pyrimidine ring are activated towards nucleophilic attack by the adjacent ring nitrogens. slideshare.net In the target compound, the C2-SMe group would be expected to be significantly more labile than the C5-SMe group, as the C5 position is not directly activated by the ring nitrogens. However, the presence of the strongly electron-donating 4-amino group deactivates the ring towards nucleophilic attack, which could make displacement of the C2-SMe group challenging.

To enhance the leaving group ability of the methylsulfanyl group, it can be oxidized to the corresponding methylsulfinyl or, more commonly, the methylsulfonyl group. The -SO₂Me group is a much better leaving group and is readily displaced by various nucleophiles. nih.govthieme-connect.com

This reactivity allows for the strategic replacement of methylsulfanyl groups to build molecular diversity. For this compound, a selective oxidation of the C2-SMe group followed by nucleophilic substitution could provide a route to a wide range of 2-substituted-5-(methylsulfanyl)pyrimidin-4-amine analogs.

Modifications and Functionalization at the Amino Group

The exocyclic amino group at the C4 position of the pyrimidine ring is a key site for functionalization. As a nucleophilic center, it can react with a variety of electrophiles to yield a diverse array of N-substituted derivatives. Common modifications include N-alkylation, N-acylation, and condensation reactions.

N-Alkylation: The introduction of alkyl groups to the 4-amino moiety can be achieved through various methods. Dehydrogenative coupling (DC) reactions, for instance, utilize alcohols as alkylating agents in the presence of a suitable catalyst. This "hydrogen-borrowing" approach is an attractive method for forming new C-N bonds. researchgate.net Another strategy involves the reaction with alkyl halides. For related aminopyridine compounds, N-alkylation has been successfully performed using heterogeneous catalysts, which offers advantages such as environmental compatibility, ease of separation, and operational simplicity. ias.ac.ingoogle.com For example, an efficient method for the N-alkylation of pyrimidines has been developed using ammonium (B1175870) sulfate coated on hydro-thermal-carbon (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in

N-Acylation: Acylation of the amino group to form amides is a fundamental transformation. This can be accomplished using various acylating agents such as acid chlorides, anhydrides, or activated esters. In the context of combinatorial chemistry, solid-supported reagents like 4-hydroxy-3-nitrobenzophenone (B1615346) esters have been used for the N-acylation of weakly nucleophilic heterocyclic amines, including aminopyridines. arkat-usa.org The use of coupling reagents like phosphonium (B103445) or uronium salts (e.g., HOBt-based salts) is also a common practice to facilitate amide bond formation. arkat-usa.org

Other Functionalizations: The primary amino group can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is often reversible and can be used to introduce larger, more complex substituents. Furthermore, the amino group can be protected to prevent its reaction while other parts of the molecule are being modified. A notable method involves the reaction of a primary amine with hexane-2,5-dione to form a stable N-substituted 2,5-dimethylpyrrole, which can be deprotected later using hydroxylamine (B1172632) hydrochloride. rsc.orgrsc.org

Table 1: Potential Modifications at the 4-Amino Group of Pyrimidine Analogs

| Modification Type | Reagent Class | Product Type | Relevant Findings | Citation |

|---|---|---|---|---|

| N-Alkylation | Alcohols | Secondary/Tertiary Amine | Dehydrogenative coupling (DC) provides an efficient route to N-alkylated aminopyrimidines. | researchgate.net |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Heterogeneous catalysts can be used for efficient and selective N-alkylation of aminopyridines. | google.com |

| N-Acylation | Activated Esters | Amide | Solid-supported active esters effectively acylate weakly nucleophilic heterocyclic amines. | arkat-usa.org |

| Protection | Hexane-2,5-dione | N-substituted pyrrole (B145914) | Forms a stable protecting group for primary amines, resistant to various reagents. | rsc.orgrsc.org |

| Condensation | Aldehydes/Ketones | Schiff Base (Imine) | A standard method for functionalizing primary amino groups on heterocyclic rings. | researchgate.net |

Transformations Involving the Pyrimidine Ring Core

The pyrimidine ring itself can undergo significant structural changes, known as ring transformations, to yield other heterocyclic systems. These skeletal editing strategies are powerful tools for scaffold diversification, allowing access to novel chemical structures that might be difficult to synthesize otherwise. chinesechemsoc.org These transformations often proceed via a "deconstruction-reconstruction" mechanism, where the pyrimidine ring is first activated, then cleaved, and finally recyclized into a new ring system. repec.orgnih.gov

Pyrimidine-to-Pyridine Transformation: A common ring transformation involves the conversion of a pyrimidine into a pyridine (B92270). This can be achieved by reacting the pyrimidine with a nucleophile that provides a two-carbon fragment. The process often involves a Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org A general strategy includes the activation of the pyrimidine ring, for example with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack at the C6 position, ring opening, and subsequent ring closure to form the pyridine ring. chinesechemsoc.orgchinesechemsoc.org This method represents a "two-atom swap" where a C-N fragment of the pyrimidine is replaced by a C-C fragment from the reagent. chinesechemsoc.org

Pyrimidine-to-Pyrazole Transformation: Pyrimidines can be converted into pyrazoles through a ring contraction reaction. Historically, this required harsh conditions, such as heating pyrimidine with hydrazine (B178648) at high temperatures. nih.govresearchgate.net However, modern methods have made this transformation more accessible. The key is the activation of the pyrimidine ring, either by N-methylation or, more effectively, by reaction with triflic anhydride at room temperature. nih.govacs.org This activation facilitates the nucleophilic attack by hydrazine, leading to a sequence of ring-opening and recyclization steps that result in the formation of a pyrazole (B372694) ring, formally deleting a carbon atom from the original pyrimidine scaffold. nih.govacs.org This transformation allows for the regioselective introduction of substituents on the resulting pyrazole. nih.gov

Pyrimidine-to-Isoxazole Transformation: Similar to the pyrazole synthesis, pyrimidines can be converted to isoxazoles by reaction with hydroxylamine. Activation of the pyrimidine ring, typically by forming a quaternary N-alkylpyrimidinium salt, enhances its reactivity, allowing the transformation to occur at room temperature, whereas unactivated pyrimidines may require temperatures around 125°C. wur.nl The mechanism is believed to involve an initial nucleophilic attack at position 6, followed by ring fission and recyclization to form the isoxazole (B147169) ring. wur.nl

Table 2: Examples of Pyrimidine Ring Transformations

| Starting Ring | Reagent | Resulting Ring | Key Strategy | Citation |

|---|---|---|---|---|

| Pyrimidine | Active Methylene Compound | Pyridine | C-N to C-C two-atom swap via Dimroth rearrangement after Tf₂O activation. | chinesechemsoc.orgchinesechemsoc.org |

| Pyrimidine | Hydrazine | Pyrazole | Formal carbon deletion via ring contraction; milder conditions achieved with Tf₂O activation. | nih.govacs.org |

| 5-Formyluracil | Hydrazines | 4-Allophanoylpyrazole | Acid-catalyzed ring contraction. | rsc.org |

| N-Alkylpyrimidinium Salt | Hydroxylamine | Isoxazole | Ring transformation initiated by nucleophilic attack on the activated pyrimidine ring. | wur.nl |

| Pyrimidine | Pyrrolidine (as nucleophile) | Pyridine | Deconstruction-reconstruction sequence involving cleavage to an iminoenamine intermediate. | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2,5-Bis(methylsulfanyl)pyrimidin-4-amine is inherently electron-deficient, which typically makes it susceptible to nucleophilic attack. However, the presence of the 4-amino group, a strong electron-donating group, significantly modulates this reactivity. This amino group increases the electron density of the ring, making it more amenable to electrophilic substitution than an unsubstituted pyrimidine.

Substitution Reactions of the Methylsulfanyl Groups

The methylsulfanyl (-SCH₃) groups are key functional handles for molecular elaboration. They can be readily displaced by a variety of nucleophiles, a reaction that is central to the synthesis of diverse derivatives. This substitution is often the key step in building more complex heterocyclic structures.

For instance, one of the methylsulfanyl groups can be displaced by another nucleophile to create a new C-N, C-O, or C-S bond. This reactivity is fundamental in the cyclization reactions discussed below, where an intramolecular nucleophile attacks the carbon bearing the methylsulfanyl group, leading to ring closure and elimination of methanethiol. In some synthetic pathways, the methylsulfanyl group is first oxidized to a methylsulfinyl or methylsulfonyl group to enhance its leaving group ability, thereby facilitating substitution under milder conditions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide array of fused heterocyclic systems. These reactions typically involve the participation of the 4-amino group and one of the adjacent positions (C5 or N3) in a cyclization process, often involving the displacement of a methylsulfanyl group.

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core is a prominent scaffold in medicinal chemistry, known for its activity as a kinase inhibitor. nih.govnih.gov The synthesis of these derivatives often involves the construction of a pyrazole (B372694) ring onto a pyrimidine precursor or vice versa. Starting from a substituted pyrimidine like this compound, a common strategy involves reaction with a hydrazine (B178648) derivative.

The general mechanism proceeds via initial condensation of the hydrazine with a reactive site on the pyrimidine, followed by an intramolecular cyclization. For example, a related precursor, 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, undergoes reaction with thiourea (B124793) to form a diaminopyrazolo[3,4-d]pyrimidine derivative. nih.gov In this transformation, the amino group of thiourea and the existing amino group on the pyrazole cyclize to form the pyrimidine ring. Another approach involves the glycosylation of 3-(methylthio)allopurinol to create key intermediates for N-1 glycosyl derivatives of pyrazolo[3,4-d]pyrimidines. researchgate.net

Table 1: Examples of Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis

| Starting Material Type | Reagent | Fused System Formed | Citation |

| 5-Amino-3-(methylthio)-4-pyrazolecarbonitrile | Glycosylating agents | Pyrazolo[3,4-d]pyrimidine nucleosides | researchgate.net |

| 3-Hydrazino-1,2,4-triazine | Bis(methylthio)methylene]malononitrile, then Thiourea | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 3-Substituted Pyrazolo[4,3-d]pyrimidines | Various amines and other nucleophiles | Functionalized Pyrazolo[4,3-d]pyrimidines | nih.gov |

Formation of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another class of heterocyclic compounds with significant biological activity, particularly as tyrosine kinase inhibitors. nih.govmdpi.com The synthesis of these systems from pyrimidine precursors is a well-established field.

One common synthetic route involves the construction of the pyrrole (B145914) ring onto the pyrimidine scaffold. This can be achieved through strategies like the Michael addition of an aminopyrimidine to an activated alkyne or a nitroolefin, followed by subsequent intramolecular cyclization. researchgate.net For example, the reaction of 2,6-diamino-4(3H)-pyrimidinone with nitroolefins leads to an intermediate that, after a Nef reaction, cyclizes to form the pyrrolo[2,3-d]pyrimidine core. researchgate.net Buchwald-Hartwig C-N cross-coupling reactions are also employed to synthesize these derivatives. nih.gov Another approach involves starting with a pre-formed, functionalized pyrrole and constructing the pyrimidine ring.

Table 2: Synthetic Approaches to Pyrrolo[2,3-d]pyrimidines

| Precursor Type | Key Reaction | Resulting Derivative | Citation |

| 4-Chloropyrrolo[2,3-d]pyrimidine | Buchwald-Hartwig C-N cross-coupling | N-substituted pyrrolo[2,3-d]pyrimidines | nih.gov |

| 2,6-Diaminopyrimidinone | Michael addition to nitroolefin, Nef reaction, cyclization | 5-Arylpyrrolo[2,3-d]pyrimidines | researchgate.net |

| Substituted Pyrrolopyrimidine | Suzuki-Miyaura and Buchwald-Hartwig couplings | C4, C5, and C6 substituted pyrrolo[2,3-d]pyrimidines | mdpi.com |

| 4-Chloro-7-azaindole | Buchwald-Hartwig amination | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | nih.gov |

Formation of Pyrimido[4,5-d]pyrimidine (B13093195) and Related Polycyclic Systems

The pyrimido[4,5-d]pyrimidine skeleton is found in compounds with a wide range of biological activities. researchgate.netrsc.org Their synthesis can be achieved through various condensation and cyclization strategies starting from substituted pyrimidines.

A frequent method involves the reaction of an aminopyrimidine derivative with a 1,3-dielectrophile or its equivalent. For instance, 6-aminouracil (B15529) derivatives react with aldehydes and primary amines in a double Mannich reaction to afford pyrimido[4,5-d]pyrimidine systems. researchgate.net Multicomponent reactions are also highly effective; the Biginelli-type reaction of an aryl aldehyde, barbituric acid, and urea (B33335) or thiourea can produce tetrahydropyrimido[4,5-d]pyrimidine-diones in excellent yields. rsc.org A three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, a 1,3-dicarbonyl compound (like dimedone), and an aromatic aldehyde can be used to synthesize related fused systems such as pyrimido[4,5-b]quinolines. sharif.edu

Table 3: Methods for Synthesizing Pyrimido[4,5-d]pyrimidines

| Pyrimidine Precursor | Reagents | Fused System | Citation |

| 6-Aminouracil derivatives | Primary amines, Aldehydes (e.g., formaldehyde) | Pyrimido[4,5-d]pyrimidines | researchgate.net |

| Barbituric acid | Aryl aldehydes, Urea/Thiourea | Tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | 1,3-Dicarbonyl compounds, Aromatic aldehydes | Pyrimido[4,5-b]quinolines | sharif.edu |

| 4-Aminopyrimidine-5-carboxamides | 4-Amino-5-cyanopyrimidines | Pyrimido[4,5-d]pyrimidines | nih.gov |

Other Fused Ring Systems (e.g., Thienopyrimidine Derivatives)

Thienopyrimidines are another important class of fused heterocycles. nih.gov Their synthesis can proceed by building the pyrimidine ring onto a thiophene (B33073) or by constructing the thiophene ring onto a pyrimidine.

A prevalent method starts with a 2-aminothiophene derivative bearing a carbonyl or cyano group at the 3-position. Cyclization with reagents like formamide (B127407), formic acid, or isothiocyanates leads to the formation of the thieno[2,3-d]pyrimidin-4-one core. nih.govmdpi.com For example, the cyclocondensation of 2-amino-3-cyanothiophene derivatives with formamide yields 4-aminothieno[2,3-d]pyrimidines. nih.gov Alternatively, starting with a pyrimidine derivative, a thiophene ring can be annulated through reactions that form two new carbon-sulfur or carbon-carbon bonds.

Table 4: Synthesis of Thienopyrimidine Derivatives

| Starting Material | Reagent(s) | Fused System | Citation |

| 2-Amino-3-cyanothiophenes | Formamide or Formic Acid | Thieno[2,3-d]pyrimidines | nih.gov |

| 2-Amino-3-carboethoxy-thiophenes | Aryl isothiocyanates | 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones | mdpi.com |

| Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate, then POCl₃, then Methylamine | N-methylthieno[2,3-d]pyrimidin-4-amine | atlantis-press.comatlantis-press.com |

| 2-Aminothiophene derivatives | Isothiocyanates, then Alkyl halides | 2-Alkylthio-thieno[2,3-d]pyrimidines | mdpi.com |

Oxidative and Reductive Transformations of the Compound

The presence of two methylsulfanyl groups renders this compound susceptible to a range of oxidative and reductive transformations. These reactions primarily target the sulfur atoms and can also involve the pyrimidine ring under specific conditions.

Oxidative Transformations:

The sulfur atoms in the methylsulfanyl groups are readily oxidized to form sulfoxides and subsequently sulfones. This transformation is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of sulfur-containing heterocyclic compounds. The oxidation can be controlled to selectively yield the mono- or bis-sulfoxide, or the mono- or bis-sulfone, by careful choice of the oxidizing agent and reaction conditions.

Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other strong oxidants like potassium permanganate (B83412) (KMnO₄) or oxone. For instance, the oxidation of related methylthiopyrimidine derivatives to their corresponding methylsulfonyl compounds has been reported using oxone in a mixture of methanol (B129727) and water. researchgate.net The methylsulfonyl group is a strong electron-withdrawing group and a good leaving group, which makes the resulting 2,5-bis(methylsulfonyl)pyrimidin-4-amine a valuable intermediate for nucleophilic aromatic substitution reactions. acs.org

Interactive Data Table: Potential Oxidative Transformations

| Product Name | Reagent(s) | Potential Conditions |

| 2-(Methylsulfanyl)-5-(methylsulfinyl)pyrimidin-4-amine | 1 equivalent of m-CPBA | Controlled low temperature |

| 2,5-Bis(methylsulfinyl)pyrimidin-4-amine | 2 equivalents of m-CPBA | Controlled temperature |

| 2-(Methylsulfanyl)-5-(methylsulfonyl)pyrimidin-4-amine | 1 equivalent of a strong oxidant (e.g., Oxone) | Room temperature |

| 2,5-Bis(methylsulfonyl)pyrimidin-4-amine | Excess strong oxidant (e.g., Oxone) | Elevated temperature or prolonged reaction time researchgate.net |

Reductive Transformations:

Reductive transformations of this compound can proceed via several pathways, including desulfurization and reduction of the pyrimidine ring.

Reductive Desulfurization: The methylsulfanyl groups can be removed through hydrogenolysis, a reaction commonly achieved using Raney Nickel (Raney Ni). This process replaces the C-S bond with a C-H bond, leading to the formation of 5-methylpyrimidin-4-amine or pyrimidin-4-amine, depending on whether one or both methylsulfanyl groups are removed. The efficiency of desulfurization can be influenced by the activity of the Raney Nickel and the reaction conditions. researchgate.netresearchgate.netorganicreactions.org

Catalytic Hydrogenation: The pyrimidine ring itself can be reduced under catalytic hydrogenation conditions, typically using a noble metal catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support. acs.orggoogle.com This would lead to the formation of various dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The specific product would depend on the catalyst, pressure, and temperature used. For example, catalytic hydrogenation of pyrimidine nucleosides has been shown to reduce the pyrimidine ring. acs.org

Interactive Data Table: Potential Reductive Transformations

| Product Name | Reagent(s) | Potential Conditions |

| 5-(Methylsulfanyl)pyrimidin-4-amine | Raney Ni | Controlled conditions |

| Pyrimidin-4-amine | Excess Raney Ni | Forcing conditions researchgate.netresearchgate.net |

| 2,5-Bis(methylsulfanyl)-1,6-dihydropyrimidin-4-amine | H₂, Pd/C | Mild hydrogenation acs.orggoogle.com |

| 2,5-Bis(methylsulfanyl)tetrahydropyrimidin-4-amine | H₂, PtO₂ | High pressure/temperature hydrogenation acs.org |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively documented in the available literature, the mechanisms of the key oxidative and reductive transformations of related compounds are well-established and can be extrapolated.

Mechanism of Oxidation of Methylsulfanyl Groups:

The oxidation of sulfides to sulfoxides and sulfones with peroxy acids like m-CPBA is believed to proceed through a concerted mechanism. organic-chemistry.orgmasterorganicchemistry.com The peroxy acid acts as an electrophile, and the sulfur atom of the methylsulfanyl group acts as a nucleophile.

Step 1 (Sulfoxide Formation): The sulfur atom attacks the electrophilic oxygen of the peroxy acid, leading to a transition state where the O-O bond of the peroxy acid is cleaved, and a new S-O bond is formed. The proton is transferred to the carbonyl oxygen of the resulting carboxylic acid.

Step 2 (Sulfone Formation): The sulfoxide (B87167) formed in the first step can undergo a second oxidation by another molecule of the peroxy acid to form the sulfone. The mechanism is analogous to the first oxidation step.

The stepwise nature of this oxidation allows for the potential isolation of the sulfoxide intermediate with careful control of the stoichiometry of the oxidizing agent.

Mechanism of Reductive Desulfurization with Raney Nickel:

The mechanism of desulfurization with Raney Nickel is complex and involves the adsorption of the sulfur compound onto the surface of the catalyst. Raney Nickel is a sponge-like catalyst saturated with hydrogen.

Step 1 (Adsorption): The sulfur atom of the methylsulfanyl group coordinates to the nickel surface.

Step 2 (C-S Bond Cleavage): The carbon-sulfur bond is cleaved through a free-radical mechanism or via the formation of an organonickel intermediate.

Step 3 (Hydrogenolysis): The resulting carbon-centered radical or organonickel species abstracts hydrogen atoms from the catalyst surface to form the C-H bond, completing the desulfurization. rsc.orgyoutube.com The nickel sulfide (B99878) formed remains on the catalyst surface.

The high affinity of sulfur for nickel drives this reaction.

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Extensive searches for experimental data required to populate the requested sections have been conducted. These searches aimed to find specific high-resolution nuclear magnetic resonance (NMR) spectra (¹H, ¹³C, and 2D), mass spectrometry (MS) fragmentation analysis, infrared (IR) spectroscopy data, and X-ray crystallography structures for the compound "this compound".

Despite thorough investigation across scientific databases, academic publications, and chemical supplier catalogs, no specific experimental spectroscopic or structural data for this particular compound could be located in the publicly available literature. While information exists for structurally related pyrimidine derivatives, such as 2-(methylthio)pyrimidin-4-amine (B1266897) or 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde, these compounds differ in their substitution pattern, and their data cannot be used to accurately describe this compound.

Without access to the necessary primary scientific data, it is not possible to provide a scientifically accurate and informative article that adheres to the detailed outline provided. Generating such content would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Molecular Conformation and Bond Geometries

The molecular structure of 2,5-Bis(methylsulfanyl)pyrimidin-4-amine is anticipated to be largely planar, a characteristic feature of the aromatic pyrimidine (B1678525) ring. The endocyclic C-N and C-C bond lengths and angles are expected to be within the typical ranges observed for pyrimidine derivatives. For instance, in related pyrimidine structures, C-N bond lengths typically range from 1.32 to 1.38 Å, and C-C bonds are approximately 1.37 to 1.40 Å.

The methylsulfanyl (-SCH₃) groups introduce additional conformational flexibility. The orientation of the methyl groups relative to the pyrimidine ring will be determined by steric and electronic factors. It is expected that the C-S-C bond angle will be around 100-105°, and the methyl groups may be oriented to minimize steric hindrance with adjacent substituents and the pyrimidine ring itself. The presence of two such groups could lead to interesting conformational isomers in the gas phase or in solution.

| Parameter | Expected Value |

| Pyrimidine Ring Planarity | High |

| C-N (ring) Bond Length | 1.32 - 1.38 Å |

| C-C (ring) Bond Length | 1.37 - 1.40 Å |

| C4-NH₂ Bond Length | ~1.35 Å |

| C2-S & C5-S Bond Length | ~1.75 Å |

| S-CH₃ Bond Length | ~1.81 Å |

| C-S-C Bond Angle | 100 - 105° |

Note: The data in this table is based on typical values for related pyrimidine derivatives and is for illustrative purposes.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of the 4-amino group is a key determinant of the intermolecular interactions for this compound. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the sulfur atoms of the methylsulfanyl groups can act as hydrogen bond acceptors.

This functionality allows for the formation of a variety of hydrogen bonding motifs. For example, molecules can form dimeric structures through N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of another. This is a common feature in the crystal structures of aminopyrimidines. The sulfur atoms, with their lone pairs of electrons, can also participate in weaker N-H···S hydrogen bonds, further stabilizing the crystal lattice.

The interplay of these different hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The specific arrangement will depend on the energetic favorability of the different possible interactions.

| Donor | Acceptor | Interaction Type | Expected Occurrence |

| N-H (amino) | N (pyrimidine ring) | Strong Hydrogen Bond | High |

| N-H (amino) | S (methylsulfanyl) | Weaker Hydrogen Bond | Moderate |

| C-H (methyl) | N (pyrimidine ring) | Weak Hydrogen Bond | Possible |

| C-H (methyl) | S (methylsulfanyl) | Weak Hydrogen Bond | Possible |

Note: This table outlines potential intermolecular interactions based on the functional groups present in the molecule.

Crystal Packing and Polymorphic Studies

The way in which individual molecules of this compound pack in the solid state is crucial for its physical properties. The crystal packing will be a result of a balance between the hydrogen bonding interactions discussed above, van der Waals forces, and steric considerations.

Given the potential for multiple hydrogen bonding schemes, it is plausible that this compound could exhibit polymorphism, where it can crystallize in different forms with distinct packing arrangements and, consequently, different physical properties such as melting point and solubility. The specific polymorph obtained would be dependent on the crystallization conditions, such as the solvent used, temperature, and rate of cooling.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of 2,5-Bis(methylsulfanyl)pyrimidin-4-amine at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like this compound. DFT calculations are often employed to determine the most stable conformation of the molecule by optimizing its geometry to a minimum on the potential energy surface. nih.govacs.org

These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles. For instance, in a DFT analysis of pyrimidine (B1678525) derivatives, the calculated bond lengths and angles are often found to be in good agreement with experimental data from X-ray diffraction. nih.gov The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| N1-C6 Bond Length (Å) | 1.33 |

| C6-C5 Bond Length (Å) | 1.42 |

| C5-C4 Bond Length (Å) | 1.41 |

| C4-N3 Bond Length (Å) | 1.35 |

| N3-C2 Bond Length (Å) | 1.34 |

| C4-N7 (Amine) Bond Length (Å) | 1.36 |

| C2-S8 (Methylsulfanyl) Bond Length (Å) | 1.75 |

| C5-S9 (Methylsulfanyl) Bond Length (Å) | 1.76 |

| N1-C2-N3 Bond Angle (°) | 127.5 |

| C4-C5-C6 Bond Angle (°) | 117.0 |

| C5-C4-N7 Bond Angle (°) | 121.0 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar substituted pyrimidines as determined by DFT calculations.

Ab Initio Methods for High-Level Electronic Property Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate calculations of electronic properties. uit.noresearchgate.netacs.org For this compound, ab initio calculations would be instrumental in determining precise values for properties like ionization potential, electron affinity, and electronic transition energies. acs.orgresearchgate.net While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking and validating the results from other computational approaches. uit.no

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Character

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netirjweb.comirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the sulfur atoms of the methylsulfanyl groups, as well as the amine group. The LUMO is likely to be distributed over the pyrimidine ring. The analysis of these orbitals helps in understanding the intramolecular charge transfer characteristics of the molecule. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.10 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.85 |

Note: These values are hypothetical and serve as an example based on calculations for analogous pyrimidine derivatives. The actual values would be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netmdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the sulfur atoms, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit a positive potential, making them susceptible to nucleophilic attack. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations offer a dynamic view of how the molecule behaves over time, often in the presence of other molecules like solvents or biological macromolecules. researchgate.netnih.govnih.govmdpi.com

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules. For this compound, an MD simulation could be used to study its conformational flexibility, its interactions with water molecules in an aqueous solution, or its binding to a biological target such as a protein. researchgate.netnih.gov These simulations can reveal important information about the stability of different conformations and the nature of intermolecular interactions, such as hydrogen bonds.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the C-S bonds of the two methylsulfanyl groups and the C-N bond of the amine group. The orientation of the methyl groups relative to the pyrimidine ring can lead to several conformers with distinct energy levels.

Computational methods, particularly DFT using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), are employed to explore this conformational landscape. researchgate.net By systematically rotating the dihedral angles associated with the methylsulfanyl and amine substituents, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. Geometric optimization is performed for each potential conformer to find the lowest energy structure. The relative energies, Gibbs free energies, and Boltzmann population distributions are then calculated to identify the most predominant conformers at a given temperature. These studies indicate which spatial arrangements of the substituents are most stable, which is crucial for understanding the molecule's interactions and reactivity.

Table 1: Theoretical Relative Energies of this compound Conformers Note: This table presents hypothetical data based on common computational chemistry principles for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) ↕ | Dipole Moment (Debye) ↕ | Population (%) ↕ |

|---|---|---|---|

| Conformer A (syn-syn) | 0.00 | 2.5 | 75.3 |

| Conformer B (syn-anti) | 1.25 | 3.1 | 18.1 |

| Conformer C (anti-anti) | 2.10 | 1.9 | 6.6 |

Computational Approaches to Reaction Mechanism Elucidation

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. nih.gov For this compound, potential reactions could include nucleophilic aromatic substitution (SNAr) to replace the methylsulfanyl groups or electrophilic attack on the pyrimidine ring or the exocyclic amine. researchgate.net

Spectroscopic Property Predictions

Computational methods allow for the accurate prediction of various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structure.

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Theoretical vibrational analysis is a powerful tool for assigning the absorption bands in infrared (IR) and Raman spectra. nih.govnih.gov Quantum chemical calculations, typically using DFT methods like B3LYP, can compute the harmonic vibrational frequencies of a molecule in its ground state. nih.gov These calculated frequencies often have systematic errors due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

The calculations provide not only the frequencies but also the IR intensities and Raman activities for each vibrational mode. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as the stretching, bending, or torsional modes of different functional groups. nih.gov For this compound, this allows for the unambiguous assignment of vibrations corresponding to N-H stretching of the amine group, C-S stretching of the methylsulfanyl groups, and various pyrimidine ring breathing and deformation modes. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound Note: This table presents hypothetical data based on common computational chemistry principles for illustrative purposes.

| Scaled Frequency (cm⁻¹) ↕ | Vibrational Mode Assignment | Spectrum |

|---|---|---|

| 3450 | N-H asymmetric stretch | IR, Raman |

| 3340 | N-H symmetric stretch | IR, Raman |

| 1645 | NH₂ scissoring | IR |

| 1580 | Pyrimidine ring stretch | IR, Raman |

| 1490 | Pyrimidine ring stretch | IR, Raman |

| 720 | C-S stretch | Raman |

| 680 | C-S stretch | Raman |

Theoretical Prediction of UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption and emission spectra of molecules. nih.govnih.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. nih.gov

These calculations also yield the oscillator strength for each electronic transition, which is proportional to the intensity of the corresponding absorption band. Analysis of the molecular orbitals involved in the main transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) helps to characterize them as π→π* or n→π* transitions. researchgate.net For this compound, the presence of nitrogen and sulfur heteroatoms with lone pairs, as well as the π-system of the pyrimidine ring, suggests the possibility of both n→π* and π→π* transitions. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be directly compared with experimental spectra measured in solution. nih.gov

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides a suite of tools to understand and predict the chemical reactivity and selectivity of this compound. Analysis of the molecule's electronic structure is key to this understanding.

Frontier Molecular Orbital (FMO) Theory: The energies and spatial distributions of the HOMO and LUMO are crucial indicators of reactivity. researchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For this compound, the HOMO is likely to have significant contributions from the lone pairs of the amine nitrogen and the sulfur atoms, as well as the π-system of the ring. The LUMO is expected to be a π* orbital distributed over the pyrimidine ring.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this molecule, MEP analysis would likely show negative potential around the ring nitrogen atoms, making them susceptible to electrophilic attack or protonation. The region around the amine hydrogens would show positive potential. This information is vital for predicting the sites for electrophilic and nucleophilic attacks.

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule. nih.gov While these charges are basis-set dependent, they can offer a qualitative picture of charge distribution. This helps in identifying reactive sites; atoms with a significant negative charge are potential nucleophilic centers, while those with a positive charge are potential electrophilic centers. These theoretical descriptors collectively provide a comprehensive picture of the molecule's reactivity, guiding the design of synthetic routes and explaining observed chemical behavior.

Structure Activity Relationship Sar Methodologies and Structural Modulation

Systematic Investigation of Substituent Effects on Chemical Properties

The chemical properties of the pyrimidine (B1678525) ring are highly sensitive to the nature and position of its substituents. nih.gov A systematic investigation into these effects on 2,5-Bis(methylsulfanyl)pyrimidin-4-amine would involve the synthesis of a library of analogues where each of the core functional groups is altered. For instance, the methylsulfanyl groups could be oxidized to sulfoxides or sulfones, or replaced with other thioethers or alkoxy groups to modulate their electronic and steric influence.

For example, studies on related pyrimidine structures have shown that introducing electron-releasing groups can enhance certain biological activities, while the addition of groups like trifluoromethyl can increase lipophilicity. nih.govasianpharmtech.com

Scaffold-Based SAR Studies on Pyrimidine Derivatives

The pyrimidine nucleus serves as a foundational scaffold in numerous biologically active compounds. researchgate.net Scaffold-based SAR studies leverage this core structure, exploring how different functionalizations at various positions influence interactions with biological targets.

Role of Methylsulfanyl Groups in Molecular Interactions and Electronic Distribution

The two methylsulfanyl (-SCH3) groups in this compound play a pivotal role in defining its molecular character. The sulfur atoms, with their available lone pairs, can act as hydrogen bond acceptors, a critical interaction for binding within the active sites of proteins. The methyl groups contribute to hydrophobic interactions, further anchoring the molecule to a target.

From an electronic standpoint, the methylsulfanyl group is generally considered to be a weak electron-donating group through resonance and an electron-withdrawing group through induction. The presence of two such groups at the C2 and C5 positions significantly modulates the electron density of the pyrimidine ring. This electronic influence is critical, as it affects the reactivity of the ring and the basicity of the nitrogen atoms and the exocyclic amino group. In related heterocyclic systems, the replacement of a methylsulfanyl group with a more strongly electron-withdrawing group like a sulfone can dramatically alter biological potency.

Influence of the Amino Group on Derivative Reactivity and Functionalization

The amino group at the C4 position is a key functional handle for synthetic modification and a primary site for intermolecular interactions. Its lone pair of electrons increases the electron density of the pyrimidine ring, influencing its aromaticity and reactivity. The amino group can act as a potent hydrogen bond donor, which is often essential for target recognition and binding.

In synthetic chemistry, this primary amine is a versatile starting point for creating a diverse library of derivatives. It readily undergoes reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. nih.govnih.gov For example, reacting the amino group with various acyl chlorides can introduce a wide range of substituents, allowing for a detailed exploration of the steric and electronic requirements of a binding pocket. nih.gov Studies on 2,4-disubstituted pyrimidines have demonstrated that the nature of the substituent on the C4-amino group significantly impacts biological activity, with both steric and electronic properties playing a crucial role. nih.gov

Impact of Ring Substitutions on Conformational Flexibility and Overall Molecular Architecture

The introduction of substituents on the pyrimidine ring directly influences the molecule's three-dimensional shape and flexibility. While the core pyrimidine ring is planar, the bonds to its substituents have rotational freedom. The size and nature of the groups at positions 2, 4, and 5 dictate the preferred conformation of the molecule.

Computational SAR Approaches (e.g., QSAR, Molecular Docking for Binding Mode Analysis)

Computational methods are indispensable tools in modern drug discovery and materials science for predicting the activity of novel compounds and understanding their interactions at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogues of this compound, a QSAR model would be developed by calculating a set of molecular descriptors for each compound. These descriptors quantify various properties such as size, shape, lipophilicity, and electronic features. The model can then predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. nih.govdergipark.org.tr Numerous QSAR studies on pyrimidine derivatives have successfully identified key structural features required for their activity against various targets, including enzymes and receptors. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein. rsc.org For this compound, docking simulations could be used to place the molecule into the active site of a specific enzyme, for example. These simulations would reveal the likely binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues. tandfonline.com The results can explain the observed SAR, for instance, by showing why a particular substituent enhances or diminishes activity. Docking studies frequently highlight the importance of hydrogen bonds formed by the pyrimidine nitrogens and the amino group, as well as hydrophobic interactions involving substituents. rsc.orgnih.gov

The stability of these predicted binding poses is often further evaluated using molecular dynamics (MD) simulations , which simulate the movement of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding interactions. rsc.org

Data Tables

Table 1: Hypothetical SAR Data for Analogs of this compound

This table illustrates the type of data generated from systematic SAR studies, showing how modifications to the core structure could influence biological activity (represented here by IC₅₀, the half-maximal inhibitory concentration).

| Compound ID | R1 (C2-Substituent) | R2 (C5-Substituent) | R3 (C4-Substituent) | IC₅₀ (µM) |

| Parent | -SCH₃ | -SCH₃ | -NH₂ | 10.5 |

| Analog 1 | -SOCH₃ | -SCH₃ | -NH₂ | 25.2 |

| Analog 2 | -SCH₃ | -SO₂CH₃ | -NH₂ | 40.8 |

| Analog 3 | -OCH₃ | -SCH₃ | -NH₂ | 15.3 |

| Analog 4 | -SCH₃ | -SCH₃ | -NH(CH₃) | 8.7 |

| Analog 5 | -SCH₃ | -SCH₃ | -NH(C=O)CH₃ | 32.1 |

Table 2: Computational Docking Predictions

This table provides a hypothetical example of results from a molecular docking study, indicating the predicted binding energy and key interactions with a target protein.

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

| Parent | -8.5 | Asp145, Gln85 | Leu25, Val30, Ile89 |

| Analog 4 | -8.9 | Asp145 | Leu25, Val30, Ile89, Ala90 |

| Analog 5 | -6.2 | Gln85 | Leu25, Val30 |

Advanced Material Science and Coordination Chemistry Applications

Supramolecular Chemistry and Crystal Engineering

The pyrimidine (B1678525) unit is a fundamental building block in supramolecular chemistry, a field centered on the assembly of molecules through non-covalent interactions. The precise arrangement of hydrogen bond donors and acceptors, along with the aromatic nature of the ring, facilitates the construction of complex, ordered architectures.

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science, drawing inspiration from biological systems. nih.govrepec.orgresearchgate.net Pyrimidine derivatives are particularly adept at forming such assemblies due to their inherent ability to engage in specific and directional non-covalent interactions. nih.govrepec.orgresearchgate.net The design process often involves modifying the pyrimidine core with various functional groups to guide the assembly process. For instance, the introduction of moieties capable of hydrogen bonding or π-π stacking can lead to the formation of intricate structures like microfibers and complex flower-shaped superstructures. repec.orgmdpi.com

In the context of 2,5-Bis(methylsulfanyl)pyrimidin-4-amine, the primary amine (-NH₂) group and the nitrogen atoms within the pyrimidine ring are key sites for directing self-assembly through hydrogen bonding. The methylsulfanyl groups can also influence the packing and solubility of the molecule. The strategic combination of these features allows for the programmable synthesis of extended π-systems built upon the pyrimidine core. acs.orgnih.gov This approach enables the creation of diverse supramolecular structures with potential applications in fields such as nanotechnology and drug delivery. mdpi.comacs.org The formation of these ordered structures is often a hierarchical process, where initial molecular recognition events lead to the formation of larger, more complex assemblies. nih.govrepec.orgresearchgate.net

The controlled assembly of pyrimidine-based structures is governed by a variety of non-covalent interactions. rsc.org These weak forces, when acting in concert, can dictate the final three-dimensional structure and properties of the resulting material. nih.gov

Key non-covalent interactions in pyrimidine systems include:

Hydrogen Bonding: This is one of the most significant interactions, with the pyrimidine nitrogen atoms acting as hydrogen bond acceptors and substituents like amino groups acting as donors. nih.govwikipedia.org In crystal structures of related compounds, N–H⋯N and N–H⋯O hydrogen bonds are frequently observed, linking molecules into chains and more complex networks. nih.gov

π-π Stacking: The aromatic pyrimidine ring can interact with other π-systems, leading to stacked arrangements that are crucial for the stability of layered supramolecular structures. mdpi.comnih.gov

Electrostatic Interactions: The polarity of the pyrimidine ring and its substituents can lead to dipole-dipole and other electrostatic interactions that influence molecular arrangement. researchgate.net

The interplay of these interactions is complex and can be finely tuned by chemical modification. For example, the synthesis of pyrimidine-embedded polyheterocycles allows for a diverse display of these interacting elements, which can be used to perturb interactions between biological macromolecules. rsc.org The table below summarizes the primary non-covalent interactions that guide the assembly of pyrimidine-based supramolecular structures.

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N, O). | Directs the formation of specific, predictable patterns like chains and sheets. nih.govnih.gov |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Stabilizes layered structures and influences electronic properties. mdpi.comnih.gov |

| Van der Waals Forces | Weak, non-directional forces arising from temporary charge fluctuations. | Contributes to the overall crystal packing and density. researchgate.net |

| Electrostatic Interactions | Interactions based on the charge distribution within the molecules. | Influences the orientation of polar molecules within the assembly. researchgate.net |

Photophysical Applications and Fluorophore Design Principles

The pyrimidine core is a key component in the design of fluorescent and luminescent materials. Its electron-deficient nature makes it an excellent building block for creating "push-pull" systems, where electron-donating groups are combined with the electron-accepting pyrimidine ring to achieve desired photophysical properties.

Solid-state fluorescent materials are of great interest for applications in sensing, imaging, and lighting. nih.gov Pyrimidine derivatives have shown significant promise in this area. nih.govresearchgate.net The fluorescence properties in the solid state are highly dependent on the molecular structure and the intermolecular interactions in the crystal lattice.

Research on fused pyrimidine derivatives, such as benzo repec.orgresearchgate.netthieno[3,2-d]pyrimidines, which share structural motifs with this compound, has revealed strong solid-state fluorescence. nih.govresearchgate.netnih.gov For instance, the presence of an amino group at the 2-position of the pyrimidine ring, similar to the target compound, has been shown to be beneficial for fluorescence. nih.govresearchgate.net The introduction of different substituents allows for the tuning of the emission color from blue to blue-green. nih.gov The strength of the fluorescence can be influenced by the extent of the π-conjugated system and the nature of the heteroatoms in the fused rings. nih.gov

The table below presents data on the solid-state fluorescence of some 2-aminobenzo repec.orgresearchgate.netthieno[3,2-d]pyrimidine 5,5-dioxide derivatives, highlighting the effect of substitution on their emission properties.

| Compound | Substituent at 4-position | Emission Max (λem) | Relative Intensity (RI) |

| 3b | Amino | 430 nm | 0.81 |

| 3c | Benzylamino | 434 nm | 1.95 |

| 3d | 4-Methylbenzylamino | 436 nm | 1.41 |

| 3e | 4-Methoxybenzylamino | 462 nm | 1.13 |

| Data sourced from studies on benzo repec.orgresearchgate.netthieno[3,2-d]pyrimidine 5,5-dioxides. nih.gov |

The pyrimidine nucleus is a versatile platform for constructing a wide array of luminescent materials. researchgate.net By attaching various aryl groups and other π-systems to the pyrimidine core, researchers can create materials with tunable emission wavelengths and high fluorescence quantum yields. acs.orgnih.gov